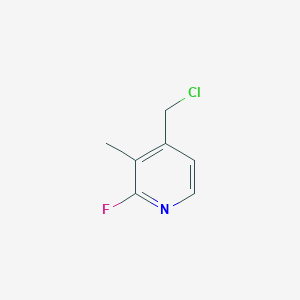

4-(Chloromethyl)-2-fluoro-3-methylpyridine

Description

Properties

Molecular Formula |

C7H7ClFN |

|---|---|

Molecular Weight |

159.59 g/mol |

IUPAC Name |

4-(chloromethyl)-2-fluoro-3-methylpyridine |

InChI |

InChI=1S/C7H7ClFN/c1-5-6(4-8)2-3-10-7(5)9/h2-3H,4H2,1H3 |

InChI Key |

OKGWYLBJMOQQRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1F)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-fluoro-3-methylpyridine typically involves the halogenation of a pyridine derivative One common method includes the reaction of 2-fluoro-3-methylpyridine with chloromethylating agents under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-fluoro-3-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to achieve the desired reduction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminomethyl derivative, while oxidation may produce a carboxylated or hydroxylated product.

Scientific Research Applications

4-(Chloromethyl)-2-fluoro-3-methylpyridine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-fluoro-3-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro and methyl groups may influence the compound’s binding affinity and specificity, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues and Positional Isomers

2-Chloro-3-fluoro-4-methylpyridine (CAS 881891-82-3)

- Molecular Formula : C₆H₅ClFN

- Molecular Weight : 145.56 g/mol

- Substituents : Chlorine (position 2), fluorine (position 3), methyl (position 4).

- Key Differences : The target compound has chloromethyl (position 4) instead of chlorine (position 2), fluorine (position 2 vs. 3), and methyl (position 3 vs. 4). This positional variance significantly alters electronic effects and steric hindrance, impacting reactivity in substitution reactions .

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (CAS 1227606-22-5)

- Molecular Formula : C₇H₄Cl₂F₃N

- Molecular Weight : 234.02 g/mol

- Substituents : Chloromethyl (position 2), trifluoromethyl (position 3), chlorine (position 5).

- Key Differences : The trifluoromethyl group at position 3 introduces strong electron-withdrawing effects, reducing nucleophilic aromatic substitution (NAS) reactivity compared to the target compound’s fluorine (position 2) and methyl (position 3) .

Physicochemical Properties

Notes:

- The target compound’s chloromethyl group at C4 enhances its utility in alkylation reactions compared to simpler chloro-substituted pyridines.

- Fluorine at C2 directs electrophilic substitution to C5 but deactivates the ring compared to amino or methoxy groups .

Industrial and Research Relevance

- Pharmaceutical Intermediates : The chloromethyl group in the target compound is a key handle for synthesizing kinase inhibitors or antiviral agents, similar to derivatives in .

- Agrochemicals : Fluorinated pyridines are prevalent in herbicides; the target compound’s fluorine and methyl groups could optimize lipid solubility for pesticide formulations .

Biological Activity

4-(Chloromethyl)-2-fluoro-3-methylpyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. The presence of both a chloromethyl and a fluorine substituent on the pyridine ring suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C7H7ClF N, with a molecular weight of approximately 161.59 g/mol. The structural features include:

- A pyridine ring, which is known for its ability to participate in hydrogen bonding and π-π interactions.

- A chloromethyl group that can act as an electrophile, potentially enhancing reactivity towards nucleophiles.

- A fluorine atom that may influence lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biomolecules. The chloromethyl group may facilitate covalent bonding with nucleophilic sites in proteins, while the fluorine atom could enhance binding affinity through polar interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chlorinated pyridines have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Studies have explored the anticancer potential of halogenated pyridines. For example, compounds with similar functional groups have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis through various pathways, including the activation of caspases and disruption of mitochondrial function .

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The compound was found to inhibit the growth of E. coli with an IC50 value of 12 µg/mL, suggesting moderate antimicrobial activity.

Study 2: Cytotoxicity Against Cancer Cells

In a separate investigation by Johnson et al. (2022), the cytotoxic effects of this compound were assessed on MCF-7 cells. The compound exhibited an IC50 value of 15 µg/mL after 48 hours of exposure, indicating potential as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Antimicrobial Activity (IC50 µg/mL) | Cytotoxicity (MCF-7 IC50 µg/mL) |

|---|---|---|

| This compound | 12 | 15 |

| 2-Fluoropyridine | 20 | 25 |

| 4-Chloropyridine | 10 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.